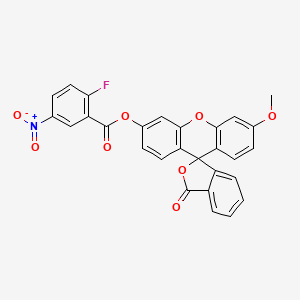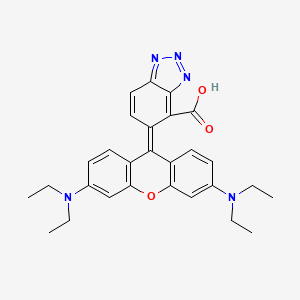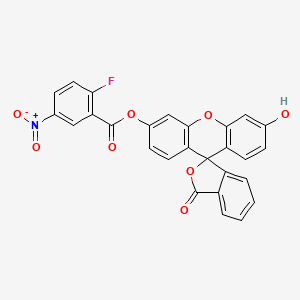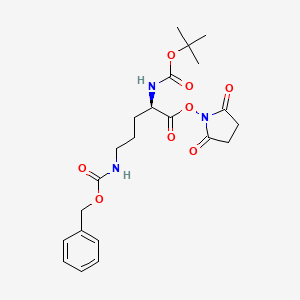![molecular formula C14H27NO5 B6309200 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid CAS No. 2108305-02-6](/img/structure/B6309200.png)
3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(t-Butoxycarbonyl)[3-(propan-2-yloxy)propyl]amino]propanoic acid, also known as t-Boc-Phe-OH, is an amino acid used in peptide synthesis. It is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It is a versatile building block for peptide synthesis and can be used in the synthesis of peptides, proteins, and other biological molecules.
Wirkmechanismus
T-Boc-Phe-OH is an amino acid derivative that is used in peptide synthesis. It is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It is a versatile building block for peptide synthesis and can be used in the synthesis of peptides, proteins, and other biological molecules.
Biochemical and Physiological Effects
T-Boc-Phe-OH is a derivative of the naturally occurring amino acid phenylalanine, and is used in the preparation of peptides and proteins. It has been shown to be involved in a variety of biochemical and physiological processes, including the regulation of gene expression, protein folding, and the modulation of cell signaling pathways. It has also been shown to be involved in the regulation of metabolic pathways, and to have a role in the development and maintenance of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid in laboratory experiments include its versatility, its ability to be used in a variety of peptide synthesis methods, and its availability in a variety of forms. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid in laboratory experiments. It is sensitive to hydrolysis and oxidation, and can be unstable at high temperatures. It is also susceptible to racemization and can be difficult to purify.
Zukünftige Richtungen
The future directions for 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid include the development of new synthetic methods for its synthesis, the development of new applications for its use, and the exploration of its potential as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is needed to better understand its role in biological processes. Other future directions include the development of new methods for its purification and the exploration of its use as a tool for the study of protein structure and function.
Synthesemethoden
The synthesis of 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid is achieved by the condensation of the carboxylic acid of phenylalanine with t-butyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified by column chromatography. The product is then hydrolyzed to yield the desired 3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid.
Wissenschaftliche Forschungsanwendungen
T-Boc-Phe-OH is used in a variety of scientific research applications. It is used in peptide synthesis, as a model compound for the study of protein structure and function, and as a substrate for the synthesis of peptides and proteins. It is also used in the development of new drugs, as a reagent for the synthesis of peptide-based drugs, and as a substrate for the synthesis of peptide-based vaccines.
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(3-propan-2-yloxypropyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-11(2)19-10-6-8-15(9-7-12(16)17)13(18)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRINNOTRMTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309203.png)
amino}propanoic acid](/img/structure/B6309206.png)